4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
Description
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy-methylbutynyl group and a trifluoromethoxyphenyl group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-18(2,25)12-11-13-3-5-14(6-4-13)17(24)23-15-7-9-16(10-8-15)26-19(20,21)22/h3-10,25H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNWISSBLDMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, and then couple it with 4-(trifluoromethoxy)aniline under appropriate reaction conditions. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.
Scientific Research Applications
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylbutynyl group and the trifluoromethoxyphenyl group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Uniqueness
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of both the hydroxy-methylbutynyl group and the trifluoromethoxyphenyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
